Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is a complex organic compound that features a unique combination of a thiazole ring and a tetrahydrothiopyran ring with a dioxido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole with ethyl chloroformate under basic conditions to form the desired ester. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxido group to a different oxidation state.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring or the tetrahydrothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, while the dioxido group can form electrostatic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(4-carbamothioylthiazol-2-yl)acetate: Contains a thiazole ring and an ethyl ester group but differs in the substituents on the thiazole ring.
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine: Similar tetrahydrothiopyran ring but with an amine group instead of a thiazole ring.
Uniqueness
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a tetrahydrothiopyran ring with a dioxido functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H15NO4S2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 2-(1,1-dioxothian-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO4S2/c1-2-16-11(13)9-7-17-10(12-9)8-3-5-18(14,15)6-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
IOGVVWUSVLZKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
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